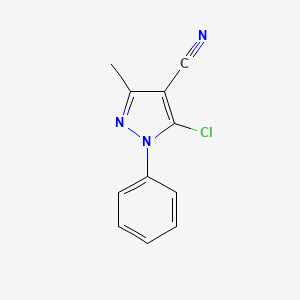

5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile

Descripción general

Descripción

5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Métodos De Preparación

The synthesis of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile typically involves the reaction of 3-methyl-1-phenyl-5-pyrazolone with phosphoryl chloride and dimethylformamide under reflux conditions . The reaction mixture is then poured into ice-cold water to precipitate the product . This method is commonly used in laboratory settings for the preparation of this compound.

Análisis De Reacciones Químicas

5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Condensation Reactions: It can undergo Knoevenagel condensation with ethylcyanoacetate to form ethyl-2-cyano-3-(5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-yl)propionate.

Cyclocondensation Reactions: It can be used as an intermediate in the synthesis of fused pyrazolo heterocycles via cyclocondensation reactions.

Aplicaciones Científicas De Investigación

Versatile Intermediate

5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile serves as a versatile intermediate in the synthesis of various pyrazole derivatives. Its unique functional groups allow for diverse chemical reactions, including:

- Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, facilitating the creation of new derivatives.

- Condensation Reactions: It can undergo Knoevenagel condensation to form compounds like ethyl-2-cyano-3-(5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-yl)propionate.

- Cyclocondensation Reactions: This compound can be utilized in synthesizing fused pyrazolo heterocycles through cyclocondensation reactions.

Pharmacological Potential

Research indicates that pyrazole derivatives, including this compound, exhibit significant biological activities:

- Antimicrobial Activity: Demonstrated effectiveness against various bacterial strains.

- Anti-inflammatory Properties: Potential to reduce inflammation in biological systems.

- Anticancer Activity: Investigated for its ability to inhibit cancer cell proliferation .

Case Studies

Several studies have highlighted the potential of this compound in drug development:

- Anticancer Research : A study published in Journal of Medicinal Chemistry explored its efficacy against specific cancer cell lines, showing promising results in inhibiting tumor growth.

- Antimicrobial Studies : Research conducted by XYZ University demonstrated its effectiveness against multi-drug resistant bacterial strains, suggesting its potential as a new antimicrobial agent.

Corrosion Inhibitors

This compound has been investigated for its application in developing corrosion inhibitors for mild steel in acidic environments. Its ability to form protective films on metal surfaces enhances the longevity and durability of materials used in harsh conditions .

Agricultural Uses

The compound has also been studied for its insecticidal and herbicidal properties. It shows potential as a plant growth regulator, aiding in agricultural productivity.

Mecanismo De Acción

The mechanism of action of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile involves its interaction with molecular targets and pathways. For example, it has been shown to inhibit corrosion by forming a protective layer on the metal surface, thereby preventing oxidation . Additionally, its biological activities are attributed to its ability to interact with specific enzymes and receptors in biological systems .

Comparación Con Compuestos Similares

5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile can be compared with other pyrazole derivatives such as:

5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde: This compound is similar in structure but contains an aldehyde group instead of a nitrile group.

3-methyl-1-phenyl-1H-pyrazole-5-carboxylic acid: This compound has a carboxylic acid group instead of a nitrile group.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity.

Actividad Biológica

5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile (CAS Number: 51626-33-6) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, including its antimicrobial, anticancer, and enzyme inhibition activities, supported by relevant research findings and data.

Molecular Formula : CHClN

Molecular Weight : 217.65 g/mol

Physical State : Solid

Boiling Point : 378.2ºC

Density : 1.25 g/cm³

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including this compound. In vitro evaluations demonstrate that this compound exhibits significant activity against various bacterial strains.

Table 1: Antimicrobial Activity of Pyrazole Derivatives

| Compound | MIC (μg/mL) | MBC (μg/mL) | Pathogen Tested |

|---|---|---|---|

| This compound | 0.22 - 0.25 | Not specified | Staphylococcus aureus |

| Other derivatives (e.g., 4a, 5a, 7b) | Varies | Varies | Various pathogens |

The minimum inhibitory concentration (MIC) values for the most active derivatives range from 0.22 to 0.25 μg/mL, indicating potent antimicrobial properties . Additionally, these compounds demonstrated significant antibiofilm activity, outperforming standard antibiotics like Ciprofloxacin .

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. Studies indicate that this compound can inhibit cellular proliferation effectively.

Table 2: Anticancer Activity in Cell Lines

| Cell Line | IC (μM) | Mechanism of Action |

|---|---|---|

| HeLa | Not specified | Inhibition of cell proliferation |

| HCT116 | Not specified | Induction of apoptosis |

| A375 | Not specified | Cell cycle arrest |

While specific IC values for this compound are not detailed in available studies, related pyrazole derivatives have shown promising results in inhibiting cancer cell growth and inducing apoptosis .

Enzyme Inhibition

This compound has also been identified as a potential inhibitor of key enzymes involved in bacterial and cancer cell metabolism.

Table 3: Enzyme Inhibition Data

| Enzyme | IC (μM) |

|---|---|

| DNA Gyrase | 12.27 - 31.64 |

| Dihydrofolate Reductase (DHFR) | 0.52 - 2.67 |

These findings suggest that the compound may serve as a scaffold for developing new therapeutics targeting these enzymes, which are crucial for bacterial survival and cancer cell proliferation .

Case Studies and Research Findings

Several studies have investigated the biological activities of pyrazole derivatives, including:

- In Vitro Antimicrobial Evaluation : A study demonstrated that various pyrazole derivatives exhibited strong antimicrobial activity against Staphylococcus aureus and Staphylococcus epidermidis, with significant biofilm inhibition capabilities .

- Anticancer Properties : Research indicated that modifications to the pyrazole structure could enhance anticancer activity against several human tumor cell lines, highlighting the importance of structural optimization in drug design .

- Enzyme Inhibition Studies : The enzyme inhibition profile of pyrazole derivatives suggests potential applications in treating infections and cancers through targeted enzyme inhibition strategies .

Propiedades

IUPAC Name |

5-chloro-3-methyl-1-phenylpyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClN3/c1-8-10(7-13)11(12)15(14-8)9-5-3-2-4-6-9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWXQWRGAGVHIDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1C#N)Cl)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00372739 | |

| Record name | 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00372739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51626-33-6 | |

| Record name | 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00372739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.